molecular formula C8H8N2O2 B7949055 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B7949055
M. Wt: 164.16 g/mol
InChI Key: XJBHWDCXWOGDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is an organic compound with the molecular formula C8H8N2O. It is a derivative of pyridine and pyrrole, featuring a methoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency. This could include the use of continuous flow reactors and more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups.

Scientific Research Applications

4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of the methoxy group, which can enhance its solubility and potentially improve its interaction with biological targets. This makes it a valuable compound in the development of new pharmaceuticals and other chemical entities.

Properties

IUPAC Name

4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-6-2-3-9-8-5(6)4-7(11)10-8/h2-3H,4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBHWDCXWOGDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CC(=O)NC2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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